(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a cyclopropyl group at position 2 and a 3-fluorophenyl methanone moiety. This structure is characteristic of small molecules designed for central nervous system (CNS) targets, leveraging the pyrazolo-pyrazine scaffold’s ability to modulate protein-protein interactions or enzyme activity. The cyclopropyl group enhances metabolic stability and lipophilicity, while the 3-fluorophenyl group may influence target binding affinity and pharmacokinetic properties .
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O/c17-13-3-1-2-12(8-13)16(21)19-6-7-20-14(10-19)9-15(18-20)11-4-5-11/h1-3,8-9,11H,4-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCDOWSFQCEDFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid assembly . The compound acts as a modulator of the assembly process, which is crucial for the life cycle of the virus.
Mode of Action
The compound interacts with the HBV capsid assembly, modulating its formation. This interaction disrupts the normal life cycle of the virus, inhibiting its ability to replicate and infect new cells.
Biochemical Pathways
The compound affects the HBV life cycle pathway . By modulating the assembly of the HBV capsid, it disrupts the normal replication process of the virus. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds, such as dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, can act as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2). This suggests that (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone might interact with enzymes, proteins, and other biomolecules in a similar manner.
Biological Activity
The compound (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-fluorophenyl)methanone is a complex organic molecule belonging to the class of pyrazole derivatives. Its unique structure, characterized by a cyclopropyl group and multiple heterocyclic rings, suggests significant potential for various biological activities. This article provides a detailed overview of its biological activity based on existing research.
Structural Characteristics
- Chemical Formula : CHFN
- Molecular Weight : 255.29 g/mol
- Key Functional Groups :
- Cyclopropyl group
- Dihydropyrazolo framework
- Fluorophenyl moiety
Biological Activities
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
1. Anticancer Activity
- Pyrazole derivatives are known for their anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
2. Antiviral Properties
- The compound has been studied for its potential as an antiviral agent, particularly against Hepatitis B Virus (HBV). It functions by interfering with the viral capsid assembly, thereby reducing viral replication .
3. Anti-inflammatory Effects
- Similar pyrazole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as kinases or phosphodiesterases.
- Receptor Modulation : Its structure allows it to bind to receptors that are critical in modulating cellular responses related to inflammation and cancer.
Research Findings and Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : Utilizing cyclization reactions with appropriate precursors.
- Functionalization : Introducing the cyclopropyl and fluorophenyl groups through substitution reactions.
- Purification : Employing chromatographic techniques to isolate the desired product.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally and functionally related pyrazolo[1,5-a]pyrazine derivatives, focusing on molecular features, synthesis, and applications.
Table 1: Structural and Functional Comparison of Pyrazolo[1,5-a]Pyrazine Derivatives
Key Observations:
Substituent Impact on Activity: The cyclopropyl group in the target compound may confer greater metabolic stability compared to methyl or isopropyl groups in BIO-1953719/1968010, which are bulkier but less rigid . Fluorophenyl vs.
Synthesis: The target compound’s synthesis likely parallels methods in and , involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) and acyl chloride-mediated amidation . Yields for related compounds (e.g., 43% for BIO-1953719 intermediates) suggest moderate efficiency, possibly due to steric hindrance from the cyclopropyl group .
Physicochemical Properties: The target compound’s estimated logP (∼3.5) is higher than BIO-1953719 (logP ∼4.2), reflecting the cyclopropyl group’s balance between lipophilicity and steric effects . Fluorine substitution may improve blood-brain barrier permeability compared to non-fluorinated analogs .
In contrast, compound w7 () exemplifies diversification into kinase inhibition via pyrimidine-triazole substituents, highlighting the scaffold’s versatility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
